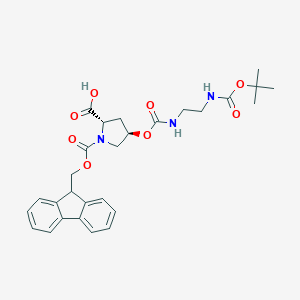

Fmoc-Hyp(Bom)-OH

説明

Contextualization within Protected Amino Acid Chemistry

In the realm of chemical synthesis, particularly in building large molecules like peptides, it is essential to control which parts of a molecule react. This is achieved by using "protecting groups," which temporarily block reactive functional groups on a molecule, preventing them from participating in a chemical reaction. Fmoc-Hyp(Bom)-OH is a prime example of a protected amino acid. It is a derivative of hydroxyproline, an amino acid that has an additional hydroxyl (-OH) group on its side chain.

This compound features two key protecting groups:

The Fmoc (9-fluorenylmethoxycarbonyl) group: This group is attached to the α-amino group of the proline ring. The Fmoc group is stable under acidic conditions but can be readily removed by treatment with a mild base, such as piperidine. researchgate.net This base-lability is a cornerstone of the most common strategy in modern peptide synthesis. researchgate.net

The Bom (benzyloxymethyl) group: This group protects the hydroxyl side chain of the hydroxyproline. Unlike the Fmoc group, the Bom group is stable to the basic conditions used for Fmoc removal but can be cleaved under specific acidic conditions.

This dual-protection scheme allows chemists to selectively unmask different parts of the molecule at different stages of a synthesis, providing precise control over the construction of the final peptide sequence.

Significance in Peptide Synthesis Methodologies

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). SPPS is a powerful technique that allows for the efficient, stepwise assembly of a peptide chain while it is anchored to a solid polymer support, or resin. uci.eduslideshare.net

The process of incorporating this compound into a growing peptide chain using SPPS involves a repeating cycle of two main steps:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of 20% piperidine in a solvent like dimethylformamide (DMF), to expose a free amine. uci.edu

Coupling: The next amino acid in the sequence, in this case, this compound, is activated and then added to the reaction vessel. It forms a new peptide bond with the exposed amine on the resin-bound chain.

This cycle is repeated until the desired peptide sequence is fully assembled. The use of this compound ensures that its hydroxyl side chain, protected by the stable Bom group, does not interfere with the coupling reactions.

Overview of Hydroxyproline Derivatives in Peptide Science

Hydroxyproline is a critical component of collagen, the most abundant protein in mammals, where it contributes significantly to the stability of the collagen triple helix. nih.govontosight.aiwikipedia.org To study collagen or create synthetic peptides with similar properties, various protected hydroxyproline derivatives are used. Besides this compound, other common derivatives include:

Fmoc-Hyp(tBu)-OH: Here, the side chain is protected by a tert-butyl (tBu) group. This group is highly stable and requires strong acid, such as trifluoroacetic acid (TFA), for removal, which is typically done at the final stage of synthesis when the peptide is cleaved from the resin. sigmaaldrich.com

Fmoc-Hyp(Bzl)-OH: In this derivative, a benzyl (Bzl) group protects the side chain. The benzyl group offers different chemical stability and removal conditions compared to Bom or tBu groups. invivochem.cnymilab.com

| Derivative | Side-Chain Protecting Group | Typical Removal Condition |

|---|---|---|

| This compound | Benzyloxymethyl (Bom) | Acidic conditions |

| Fmoc-Hyp(tBu)-OH | tert-Butyl (tBu) | Strong acid (e.g., TFA) |

| Fmoc-Hyp(Bzl)-OH | Benzyl (Bzl) | Strong acid (e.g., HF) or catalytic hydrogenation |

Research Landscape and Emerging Applications

The unique structural properties imparted by the hydroxyproline residue make this compound a valuable reagent in several areas of advanced research. Its incorporation into synthetic peptides is crucial for creating molecules that can mimic the structure of collagen. These collagen-mimetic peptides are instrumental in studying protein stability, folding, and function. nih.gov

More recently, the application of this compound has expanded into the development of sophisticated biotherapeutics:

Antibody-Drug Conjugates (ADCs): this compound is used as a component of non-cleavable linkers in ADCs. fujifilm.commedchemexpress.comglpbio.comchemicalbook.com ADCs are targeted therapies that consist of a monoclonal antibody attached to a potent cytotoxic drug via a chemical linker. fujifilm.com The linker, containing the hydroxyproline derivative, stably connects the drug to the antibody until it reaches the target cancer cell. medchemexpress.com

PROTACs: This compound also serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.comchemicalbook.com PROTACs are novel molecules designed to hijack the cell's natural protein disposal system to selectively destroy disease-causing proteins. medchemexpress.com

The involvement of this compound in these cutting-edge fields highlights its importance as a specialized chemical tool for building the next generation of complex, functional molecules for research and medicine. fujifilm.commedchemexpress.com

特性

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O8/c1-28(2,3)39-26(35)30-13-12-29-25(34)38-17-14-23(24(32)33)31(15-17)27(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,29,34)(H,30,35)(H,32,33)/t17-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVAFJSUWCTINJ-HXOBKFHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187223-15-0 | |

| Record name | 4[[[[2-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]ETHYL]AMINO]CARBONYL]OXY]-, 1-(9H-FLUOREN-9-YLMETHYL) ESTER (2S,4R)- 1,2-PYRROLIDINEDICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Preparation Routes of Fmoc-Hyp(Bom)-OH

The primary route for preparing this compound involves a stepwise protection strategy. This ensures that the hydroxyl and amino groups are selectively protected, allowing for controlled reactions during peptide synthesis. The dual protection with both 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxymethyl (Bom) groups enhances the stability of the amino acid, particularly under the basic conditions required for Fmoc group removal during SPPS.

The synthesis of this compound is achieved through a sequential protection of the hydroxyl and amino groups of 4-hydroxyproline. The hydroxyl group is first protected with a benzyloxymethyl (Bom) group, followed by the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This specific order is crucial to prevent undesirable side reactions.

The benzyloxymethyl (Bom) group is employed to protect the hydroxyl side chain of 4-hydroxyproline. This protection is vital for maintaining the integrity of the hydroxyl group during the subsequent steps of peptide synthesis. The Bom group is known for its stability under various reaction conditions and can be removed under specific acidic conditions or through hydrogenolysis. researchgate.net

Stepwise Protection Strategies of 4-Hydroxyproline

Benzyloxymethyl (Bom) Protection of the Hydroxyl Group

Reagents and Reaction Conditions for Bom Protection

The protection of the hydroxyl group of 4-hydroxyproline with the Bom group is typically carried out using benzyloxymethyl chloride (Bom-Cl) or benzyloxymethyl bromide (Bom-Br). The reaction is conducted in the presence of a base, such as N,N-diisopropylethylamine (DIEA), which acts as a proton scavenger. Anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used for this reaction. The reaction is often initiated at a low temperature, around 0–4°C for 1–2 hours, and then allowed to proceed at room temperature (20–25°C) for a period of 12–24 hours.

Interactive Data Table: Reagents and Conditions for Bom Protection

| Parameter | Details |

| Reagent | Benzyloxymethyl chloride (Bom-Cl) or Benzyloxymethyl bromide (Bom-Br) |

| Base | N,N-diisopropylethylamine (DIEA) |

| Solvent | Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF) |

| Temperature | 0–4°C initially, then room temperature (20–25°C) |

| Reaction Time | 12–24 hours |

Yield Optimization in Bom Protection

Following the protection of the hydroxyl group, the α-amino group of the Hyp(Bom) intermediate is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, which is a key feature for its use in SPPS, as it can be selectively removed without affecting other protecting groups like Bom. wikipedia.org

Fmoc Protection of the Alpha-Amino Group

Reagents and Reaction Conditions for Fmoc Protection

The Fmoc protection of the α-amino group is typically achieved using reagents such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). google.com The reaction is generally carried out in a solvent like DMF or THF at room temperature (20–25°C) for 4–6 hours, often under a nitrogen atmosphere to prevent side reactions. The use of a base like DIEA is also common in this step. This process typically results in a high yield of 80–90% after recrystallization.

Interactive Data Table: Reagents and Conditions for Fmoc Protection

| Parameter | Details |

| Reagent | Fmoc-OSu or Fmoc-Cl |

| Base | N,N-diisopropylethylamine (DIEA) |

| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) |

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 4–6 hours |

| Atmosphere | Nitrogen |

| Yield | 80–90% |

Yield Optimization in Fmoc Protection

Several factors influence the yield of the Fmoc protection step:

Solvent Selection : The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. Dimethylformamide (DMF) is often preferred as it provides higher solubility for hydroxyproline derivatives compared to solvents like tetrahydrofuran (THF), which can help reduce aggregation and improve reaction efficiency. nih.gov

Reaction Temperature and Time : Conducting the Fmoc protection at room temperature (20–25°C) for approximately 4 to 6 hours is a standard protocol. nih.gov However, microwave-assisted synthesis has been shown to dramatically reduce reaction times to around 30 minutes while maintaining high yields of approximately 92%. nih.gov Conversely, lower temperatures (-15°C) can be employed to minimize side reactions like racemization, though this extends the required reaction time. nih.gov

Base : A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), is typically added to the reaction mixture to neutralize the acid formed during the reaction, driving the equilibrium towards the product. nih.gov

Through careful optimization of these parameters, yields for the Fmoc protection step can consistently reach 80–90% after purification by methods like recrystallization. nih.gov

| Parameter | Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF vs. THF | DMF offers higher solubility (up to 0.5 M), reducing aggregation and potentially increasing yield. | nih.gov |

| Temperature | -15°C | Minimizes racemization (<0.5%) but increases reaction time to 8 hours. | nih.gov |

| Synthesis Method | Microwave-Assisted | Reduces reaction time from 6 hours to 30 minutes with a 92% yield. | nih.gov |

| Reagent | Fmoc-Osu in DMF with DIEA | Standard conditions achieving 90% yield in 6 hours at 25°C. | nih.gov |

Industrial-Scale Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces challenges related to cost-efficiency, reproducibility, and throughput. nih.gov

Automated continuous-flow reactors are increasingly employed for the industrial-scale synthesis of peptide building blocks like this compound. nih.govfishersci.ca These systems offer significant advantages over traditional batch reactors by providing superior control over reaction parameters such as mixing and temperature. nih.govfishersci.com

For the synthesis of this compound, a continuous-flow setup might involve:

Bom Protection : A continuous stirred-tank reactor (CSTR) can be used for the large-scale protection of the hydroxyproline hydroxyl group with Bom-Cl, achieving throughputs in the range of 50–100 kg per batch. nih.gov

Fmoc Activation and Coupling : Microreactors can be utilized for the subsequent Fmoc protection step. The short residence times in these reactors, often just 2–3 minutes, can lead to high conversion rates (>95%) and improved safety for highly exothermic reactions. nih.govfishersci.ca

Continuous-flow solid-phase peptide synthesis (CF-SPPS) systems automate the repetitive cycles of deprotection and coupling, with reagents like Fmoc-protected amino acids loaded into sample loops for automated delivery. fishersci.ca A key innovation in this area is the development of reactors that can accommodate the swelling of the resin support as the peptide chain elongates. fishersci.ca

Enhancing scalability and reproducibility is paramount for industrial production. nih.gov

Scalability : Continuous-flow systems are inherently more scalable than batch processes. fishersci.com They allow for the production of larger quantities by extending the operation time rather than increasing the reactor volume. Furthermore, purification methods are also adapted for scale. For instance, centrifugal partition chromatography (CPC) can be used for purification, which has been shown to reduce solvent consumption by as much as 40% compared to traditional column chromatography. nih.gov Flow chemistry has also demonstrated the ability to reduce the required excess of amino acids to as low as 1.5 equivalents, significantly improving cost-effectiveness and sustainability. fishersci.com

Reproducibility : The precise control over parameters in automated flow reactors leads to higher batch-to-batch consistency. nih.gov In-line monitoring tools, such as UV spectroscopy, can be integrated into flow systems to track the progress of reactions in real-time, for example, by detecting the release of the dibenzofulvene byproduct during Fmoc deprotection. fishersci.comwikipedia.org This allows for immediate adjustments and ensures the reaction proceeds as expected, enhancing reproducibility. fishersci.com

| Parameter | Bom Protection (CSTR) | Fmoc Protection (Microreactor) | Reference |

|---|---|---|---|

| Batch/Throughput | 50–100 kg/batch | >95% conversion | nih.gov |

| Residence Time | N/A | 2–3 minutes | nih.gov |

| Purification | Centrifugal Partition Chromatography (40% less solvent) | nih.gov | |

| Solvent Recovery | 85% | 90% | nih.gov |

Automated Continuous-Flow Reactor Implementations

Chemical Reactions and Mechanisms

The chemical utility of this compound is defined by the strategic removal of its protecting groups. The orthogonality of the Fmoc and Bom groups is a key feature, allowing for selective deprotection at different stages of peptide synthesis. nih.govfishersci.be

Deprotection Reactions

The primary reactions involving this compound in SPPS are deprotection reactions. The Fmoc group is base-labile, while the Bom group is removed under acidic conditions. nih.gov This allows the temporary Fmoc group to be removed to elongate the peptide chain, while the semi-permanent Bom group remains to protect the side chain until the final cleavage step. nih.govfishersci.fi

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. fishersci.becenmed.com A base, typically a secondary amine, abstracts the acidic proton on the fluorene ring system's C9 position. cenmed.com This is followed by elimination, which releases the free amine of the amino acid and a highly reactive dibenzofulvene (DBF) intermediate. fishersci.be The amine used for deprotection also acts as a scavenger, trapping the DBF to form a stable adduct and preventing it from reacting with the newly liberated amine of the peptide. fishersci.becenmed.com

The most common conditions for Fmoc deprotection involve:

Reagent : A 20% solution of piperidine in a polar aprotic solvent like DMF is the standard reagent. fishersci.becenmed.com

Solvent : Polar solvents like DMF or N-methylpyrrolidone (NMP) are preferred as they facilitate the reaction more effectively than less polar solvents like dichloromethane (DCM). cenmed.com

Time : The reaction is typically rapid, often completed within minutes. cenmed.com Standard protocols may involve one or two treatments of several minutes each. wikipedia.org

While piperidine is widely used, alternatives exist. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can remove the Fmoc group faster, which can be beneficial for difficult or aggregated sequences. fishersci.befishersci.fi However, since DBU does not scavenge the DBF byproduct, a small amount of piperidine is often added for this purpose. fishersci.fi Other bases like piperazine have also been explored to minimize side reactions such as aspartimide formation. fishersci.beguidetopharmacology.org

| Base | Solvent | Concentration | Typical Time | Notes | Reference |

|---|---|---|---|---|---|

| Piperidine | DMF | 20% (v/v) | 10-20 min | Standard industry condition; acts as both base and scavenger. | cenmed.com |

| Piperidine | NMP | 20-23% (v/v) | 10-18 min | Alternative polar solvent to DMF. | cenmed.com |

| DBU/Piperidine | DMF | e.g., 2% DBU / 2% Piperidine | Faster than piperidine alone | DBU is a stronger base for difficult deprotections; piperidine is added as a scavenger. | fishersci.befishersci.fi |

| Piperazine | DMF | 5% (w/v) | <1 min (for 50% deprotection) | Weaker base, can reduce side reactions like aspartimide formation. | fishersci.becenmed.com |

Bom Group Removal Conditions and Scavenger Use

The removal of the Bom (benzyloxymethyl) protecting group from the hydroxyproline side chain is a critical step in the final deprotection of a synthetic peptide. This process is typically achieved under strong acidic conditions. ug.edu.pl

Commonly used reagents for Bom group cleavage include:

Hydrogen Fluoride (HF): A very strong acid used in the final cleavage step of Boc-strategy solid-phase peptide synthesis (SPPS), which also efficiently removes the Bom group. thieme-connect.denih.gov

Trifluoromethanesulfonic acid (TFMSA): Another strong acid, often used in conjunction with trifluoroacetic acid (TFA), that can cleave the Bom group. ug.edu.plissuu.com

During the acidic cleavage of the Bom group, a carbocation is generated, which can lead to undesired side reactions with nucleophilic amino acid residues in the peptide chain, such as tryptophan and cysteine. To prevent these side reactions, scavengers are added to the cleavage cocktail. nih.gov

Commonly Used Scavengers:

| Scavenger | Purpose |

| Thioanisole | Traps benzyl carbocations. |

| Ethanedithiol (EDT) | A thiol-based scavenger that protects against alkylation. nih.gov |

| Triisopropylsilane (TIS) | Reduces and traps carbocations. |

| Water | Can act as a scavenger by protonating reactive species. |

| Resorcinol or Cysteine | Used to prevent the formation of formaldehyde adducts during Bom group cleavage. thieme-connect.de |

The choice of scavengers and their concentrations depends on the specific amino acid composition of the peptide. For instance, when deprotecting a peptide containing a His(Bom) residue, MeONH2.HCl may be used as an additional scavenger. nih.gov

Peptide Coupling Reactions

The core of peptide synthesis is the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. When using this compound, the Fmoc group protects the α-amino group, while the Bom group protects the side-chain hydroxyl group, allowing for the selective activation of the carboxyl group for coupling.

Role of Coupling Reagents (e.g., DIC, HOBt)

Coupling reagents are essential for facilitating the formation of the peptide bond. They activate the carboxylic acid of the incoming amino acid, making it more susceptible to nucleophilic attack by the free amino group of the peptide chain attached to the solid support.

N,N'-Diisopropylcarbodiimide (DIC): A commonly used carbodiimide coupling reagent. It reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the N-terminal amine of the peptide chain to form the peptide bond. bachem.compeptide.com DIC is favored in automated solid-phase peptide synthesis (SPPS) because the urea byproduct is soluble in common solvents like isopropanol, making it easy to wash away. bachem.com

1-Hydroxybenzotriazole (HOBt): Often used as an additive with carbodiimides like DIC. HOBt plays a dual role. bachem.compeptide.com Firstly, it reacts with the O-acylisourea intermediate to form an active ester (OBt ester), which is more stable and less prone to side reactions than the O-acylisourea itself. Secondly, and crucially, HOBt acts as a racemization suppressant. peptide.compeptide.com The addition of HOBt minimizes the risk of epimerization at the α-carbon of the activated amino acid, which is a significant concern during peptide synthesis. bachem.comchempep.com

The combination of DIC and HOBt provides an efficient and low-racemization method for peptide bond formation. bachem.com

Formation of Peptide Bonds

The process of forming a peptide bond using this compound involves a series of steps that are repeated for each amino acid addition in solid-phase peptide synthesis (SPPS).

The general cycle for peptide bond formation is as follows:

Fmoc Deprotection: The synthesis begins with a resin-bound amino acid or peptide that has a free N-terminal amino group. The next amino acid to be added, in this case, this compound, has its α-amino group protected by the Fmoc group. The Fmoc group on the resin-bound peptide is removed using a base, typically a solution of 20% piperidine in dimethylformamide (DMF), to expose the free amine. researchgate.net

Activation: The carboxylic acid of this compound is activated by a coupling reagent, such as DIC, often in the presence of HOBt. bachem.com

Coupling: The activated this compound is then added to the resin-bound peptide. The free N-terminal amine of the peptide attacks the activated carbonyl carbon of the this compound, forming a new peptide bond. bachem.com

Washing: After the coupling reaction is complete, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

This cycle is repeated to elongate the peptide chain until the desired sequence is synthesized.

Racemization Studies During Coupling

Racemization, the conversion of a chiral amino acid from its L-form to a mixture of L- and D-forms, is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric peptide impurities. The risk of racemization is particularly high for most amino acids during the activation of their carboxyl group for coupling, with the notable exceptions of glycine (which is achiral) and proline. bachem.com

The mechanism of racemization often involves the formation of an oxazolone intermediate. For histidine, the imidazole side chain can promote racemization. nih.gov While specific racemization data for this compound is not extensively detailed in the provided results, general principles for minimizing racemization are well-established and applicable.

Factors Influencing Racemization and Mitigation Strategies:

| Factor | Influence on Racemization | Mitigation Strategy |

| Coupling Reagents | The choice of coupling reagent significantly impacts the extent of racemization. bris.ac.uk | Using additives like HOBt or its derivatives with carbodiimides suppresses racemization by forming active esters that are less prone to epimerization. bachem.compeptide.com Certain phosphonium-based reagents like PyBOP can also be used to minimize racemization. peptide.com |

| Base | The presence of a base during coupling can increase the risk of racemization. bachem.com | Base-free coupling conditions, such as the use of DIC/HOBt, are often preferred to minimize racemization. bachem.com If a base is required, a weaker base like collidine may be used. bachem.com |

| Pre-activation Time | Longer pre-activation times can lead to increased racemization. nih.gov | Minimizing the time between the activation of the amino acid and its coupling to the peptide chain can reduce the extent of racemization. nih.gov |

| Protecting Groups | The nature of the side-chain protecting group can influence racemization. For instance, the Nπ-Bom group in histidine has been shown to be effective in preventing racemization. ug.edu.pl | The use of urethane-based α-amino protecting groups like Fmoc and Boc inherently helps to suppress racemization during the coupling of single amino acid units. bachem.comnih.gov |

While urethane-based protecting groups like Fmoc generally prevent racemization of the activated amino acid, the risk increases significantly when coupling peptide fragments. bachem.com

Product Formation and Purity Analysis

Following the completion of the peptide synthesis, the final product is cleaved from the solid support and all protecting groups are removed. The resulting crude peptide is then purified and analyzed to ensure the correct product has been formed and to determine its purity.

Product Formation: The primary product formed from reactions involving this compound is a peptide containing a hydroxyproline residue. The final structure of the peptide depends on the specific sequence of amino acids coupled during the synthesis.

Purity Analysis: A variety of analytical techniques are employed to assess the purity of the synthesized peptide and to identify any impurities.

Common Analytical Methods for Peptide Purity:

| Analytical Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | HPLC is the most common method for determining the purity of a synthetic peptide. Reversed-phase HPLC (RP-HPLC) using a C8 or C18 column with a gradient of acetonitrile in water containing 0.1% TFA is typically used. plos.org The purity is determined by the relative area of the main peak in the chromatogram. bachem.com |

| Mass Spectrometry (MS) | Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. plos.orgbachem.com This confirms that the correct sequence has been synthesized and can help identify deletion or addition sequences. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR can be used to confirm the structure of the peptide and to identify impurities, although it is less commonly used for routine purity analysis of long peptides. |

| Amino Acid Analysis | This technique determines the amino acid composition of the peptide, confirming that the correct ratios of amino acids are present. bachem.com |

A successful synthesis is characterized by a high-purity crude product, as indicated by a dominant peak in the HPLC chromatogram corresponding to the target peptide and confirmed by mass spectrometry. kcl.ac.uk

Applications in Peptide Chemistry and Bio-conjugation

Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), Fmoc-Hyp(Bom)-OH serves as a crucial building block. sigmaaldrich.com The Fmoc group provides temporary protection for the α-amino group, which can be selectively removed under basic conditions, while the acid-labile Bom group shields the 4-hydroxyl function of the proline ring. This orthogonal protection scheme is fully compatible with standard Fmoc-based SPPS strategies, allowing for the precise incorporation of the Hyp(Bom) residue into a growing peptide chain.

The incorporation of this compound is instrumental in the synthesis of complex and structurally defined peptides. The hydroxyproline residue itself, a non-canonical amino acid, is vital for the structure and function of various proteins, most notably collagen. pku.edu.cn The use of the Bom-protected derivative facilitates the synthesis of peptides containing this important residue, preventing unwanted side reactions at the hydroxyl group during the coupling steps. researchgate.net This protection strategy enhances the stability of the compound during the synthesis process, particularly under the basic conditions required for Fmoc group removal. The ability to introduce a protected hydroxyproline allows for the creation of sophisticated peptide architectures, including those designed to mimic natural protein domains or to possess novel therapeutic or material properties.

A primary application of this compound is in the synthesis of collagen-mimetic peptides (CMPs). Collagen, the most abundant protein in animals, is characterized by its unique triple-helical structure composed of repeating Gly-Xaa-Yaa amino acid sequences. researchgate.net The residues in the Xaa and Yaa positions are frequently L-proline (Pro) and 4(R)-hydroxy-L-proline (Hyp), respectively. researchgate.netnih.gov

The 4-hydroxyproline residue plays a significant role in the conformational stability of the collagen triple helix. pku.edu.cnresearchgate.net While initially thought to be due to water-mediated hydrogen bonds, subsequent research suggests that stereoelectronic effects are the primary stabilizing factor. nih.gov The electronegative oxygen atom of the hydroxyl group preorganizes the pyrrolidine ring into a Cγ-exo pucker, a conformation that favors the formation of the triple helix. nih.gov This inductive effect contributes more to the stability of the helix than hydrogen bonding. researchgate.netnih.gov The functional importance of Hyp is underscored by its prevalence in natural collagen, where it is formed by the post-translational modification of proline residues. pku.edu.cn

The presence of the Bom group on the hydroxyproline residue in this compound can further influence the stability of synthetic collagen structures. Protection of the hydroxyl group, for instance through methylation (which is electronically similar to benzoyloxymethylation), has been shown to stabilize the triple helix even more than an unprotected Hyp residue. nih.gov This observation provides strong evidence that the stabilizing effect of Hyp is primarily driven by stereoelectronics rather than hydrogen bonding. nih.gov The Bom protection can reduce potential steric hindrance and enhance conformational control during synthesis. Moreover, the incorporation of Hyp(Bom) can promote n→π* interactions between adjacent carbonyl groups within the peptide backbone, which helps to stabilize the polyproline II (PPII) helical conformation that is a prerequisite for the assembly of the collagen triple helix. The position of the hydroxyproline residue within the Gly-Xaa-Yaa triplet is critical; it is most stabilizing when placed in the Yaa position. nih.govnih.gov

The use of protected hydroxyproline derivatives like this compound is a key strategy for optimizing peptide synthesis protocols, particularly for complex or aggregation-prone sequences. The protection of the side-chain hydroxyl group prevents potential side reactions, such as O-acylation, during coupling steps. This leads to a higher quality of the crude peptide product and simplifies the subsequent purification process. researchgate.net

The efficiency of coupling reactions is a critical factor in the success of SPPS. While specific data on the coupling efficiency of this compound with various linkers is not extensively detailed in the provided search results, studies on analogous compounds provide relevant insights. For example, research on Fmoc-L-His(MBom)-OH, which also features a Bom-type protecting group, demonstrated highly efficient coupling with aniline linkers, achieving high yields with minimal racemization. This suggests that the Bom protecting group is compatible with efficient peptide bond formation and can be effectively used in the synthesis of complex molecules, including those involving specialized linkers for bioconjugation or the development of technologies like antibody-drug conjugates (ADCs) and PROTACs. glpbio.com

Table 1: Summary of this compound in Peptide Synthesis

| Feature | Role / Application | Scientific Rationale | Reference(s) |

|---|---|---|---|

| Protecting Groups | Fmoc (amine), Bom (hydroxyl) | Provides orthogonal protection for SPPS, enhancing stability. | |

| Primary Use | Building block in SPPS | Enables precise incorporation of a protected hydroxyproline residue. | sigmaaldrich.com |

| Key Application | Synthesis of Collagen-Mimetic Peptides (CMPs) | Mimics the natural structure of collagen for research and biomaterial development. | |

| Stabilizing Factor | Hydroxyproline Residue | The electronegative oxygen of the Hyp side chain induces a favorable Cγ-exo ring pucker through stereoelectronic effects, stabilizing the triple helix. | researchgate.netnih.gov |

| Synthesis Optimization | Prevention of Side Reactions | The Bom group protects the hydroxyl function, preventing O-acylation and improving crude product purity. | researchgate.net |

Optimization of Peptide Synthesis Protocols

Impact on Purity and Specificity of Peptides

The quality of the amino acid building blocks used in solid-phase peptide synthesis (SPPS) is a critical factor that directly influences the purity of the final peptide product. The use of this compound is instrumental in synthesizing peptides with high purity and specificity. The dual-protection scheme, featuring the Fmoc group for the α-amino group and the Bom group for the hydroxyl side chain, enhances the compound's stability during the synthesis process. This is particularly important under the basic conditions, typically a solution of piperidine in dimethylformamide (DMF), required for the removal of the Fmoc group in each cycle of peptide elongation.

The stability of the Bom protecting group prevents unwanted side reactions at the hydroxyproline side chain, which could otherwise lead to the formation of impurities that are difficult to separate from the target peptide. Research involving a similar compound, Fmoc-L-His(MBom)-OH, in a coupling reaction with an aniline linker resulted in an 88% yield with negligible racemization, underscoring the effectiveness of such protecting groups in maintaining stereochemical integrity and achieving high purity. By minimizing side reactions and ensuring the specific incorporation of the hydroxyproline residue, this compound contributes significantly to the synthesis of well-defined and pure peptide sequences.

| Parameter | Specification | Benefit |

| HPLC Purity | Typically ≥ 99% | Higher yield and more easily purified peptides. |

| Enantiomeric Purity | Typically ≥ 99.8% | Prevents incorporation of D-amino acid impurities, ensuring peptide quality. |

| Protecting Groups | Fmoc (α-amino), Bom (hydroxyl) | Enhances stability during SPPS, preventing side reactions. |

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a class of targeted therapeutics that combine a monoclonal antibody with a highly potent cytotoxic agent via a chemical linker. fujifilm.comnih.gov This approach allows for the direct delivery of a cell-killing drug to cancer cells that express a specific surface antigen, thereby minimizing systemic toxicity. fujifilm.com The linker is a crucial component that dictates the stability, safety, and efficacy of the ADC. fujifilm.com

Function as a Non-Cleavable Linker in ADCs

This compound is utilized as a component in the construction of non-cleavable linkers for ADCs. fujifilm.comglpbio.commedkoo.com Unlike cleavable linkers, which are designed to release the cytotoxic payload in response to specific conditions in the tumor microenvironment (such as low pH or the presence of certain enzymes), non-cleavable linkers remain intact in the extracellular space. nih.gov The release of the drug from an ADC with a non-cleavable linker occurs only after the ADC has been internalized by the target cancer cell and the antibody component is completely degraded within the lysosome. This mechanism ensures that the payload is released directly inside the target cell.

Strategies for ADC Design and Development

The design and development of effective ADCs involve the careful selection and optimization of three components: the antibody, the cytotoxic payload, and the linker. fujifilm.comnih.gov Linker chemistry is a particularly critical aspect of this design process. fujifilm.com A primary strategic decision is the choice between a cleavable and a non-cleavable linker. The selection of a non-cleavable linker strategy, which would involve building blocks like this compound, is predicated on achieving maximum stability in circulation and relying on lysosomal degradation of the antibody for payload release. nih.gov Another promising strategy in modern ADC design is the development of site-specific conjugation methods, which allows for the creation of homogeneous ADCs with a consistent drug-to-antibody ratio (DAR). This approach leads to improved therapeutic properties compared to earlier generations of ADCs. fujifilm.com

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs represent an innovative therapeutic modality designed to eliminate specific unwanted proteins from within a cell. glpbio.commedchemexpress.com These bifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery. medchemexpress.com

Application as an Alkyl Chain-Based PROTAC Linker

This compound serves as an alkyl chain-based linker component for the synthesis of PROTACs. fujifilm.comglpbio.commedchemexpress.comchemicalbook.com The linker itself is a critical element of the PROTAC molecule, as its length, rigidity, and composition determine the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination. This compound provides a structurally defined building block that can be incorporated into the linker chain during the assembly of the PROTAC molecule. Its use allows for precise control over the linker's architecture, contributing to the development of highly selective and potent protein degraders. glpbio.commedchemexpress.com

Role in Selective Protein Degradation

This compound plays a significant role in the development of molecules designed for selective protein degradation. This targeted approach to eliminating disease-causing proteins is a promising strategy in modern drug discovery. The hydroxyproline scaffold, introduced via this compound, is a key component in constructing ligands that can recruit specific E3 ubiquitin ligases. enamine.net These ligases are cellular enzymes that "tag" target proteins for destruction by the proteasome, the cell's waste disposal system. enamine.net

One of the most important E3 ligases in this context is the von Hippel-Lindau (VHL) E3 ubiquitin ligase. rsc.org Ligands designed to bind to VHL are essential for creating bifunctional molecules that can simultaneously bind to both the target protein and the VHL ligase, thereby bringing them into close proximity and initiating the degradation process. enamine.netrsc.org

PROTAC Technology Advancement

The most prominent application of this compound in selective protein degradation is in the advancement of Proteolysis Targeting Chimera (PROTAC) technology. glpbio.commedchemexpress.com PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (like VHL), and a linker that connects the two. ailab.biomedchemexpress.com this compound serves as a crucial building block, often within the linker component or as part of the E3 ligase ligand itself. glpbio.commedchemexpress.com

Synthesis of 4-Substituted Prolines

Fmoc-Hyp-OH, a related compound, is instrumental in the synthesis of 4-substituted prolines. peptide.com A technique known as "proline editing" allows for the stereospecific modification of the hydroxyproline residue within a peptide sequence. nih.govnih.gov This process starts with the incorporation of Fmoc-hydroxyproline into a peptide during standard solid-phase peptide synthesis. nih.govnih.gov After the peptide is synthesized, the hydroxyl group of the hydroxyproline can be selectively modified to create a wide variety of 4-substituted proline derivatives. nih.govnih.gov This method provides access to a diverse range of proline analogs with unique structural and functional properties without the need for complex solution-phase synthesis. nih.govnih.gov

Incorporation of Non-Canonical Amino Acids

The ability to incorporate non-canonical amino acids, such as the hydroxyproline derivative this compound, into peptides is a significant advancement in peptide and protein engineering. researchgate.net While there are about 500 known amino acids, only 22 are found in nature, with 20 being encoded in the genetic material. github.com The inclusion of non-canonical amino acids can introduce novel functionalities and structural properties into peptides and proteins. dokumen.pub

The synthesis of peptides containing these unique building blocks can be challenging. researchgate.net However, the use of protected amino acids like this compound simplifies this process, allowing for the creation of peptides with tailored characteristics for various research and therapeutic applications. chemimpex.comtargetmol.com This includes the development of peptides with enhanced stability, specific binding affinities, and unique biological activities. chemimpex.com

Biochemical and Biological Research Investigations

Studies on Hydroxyproline’s Role in Protein Stability and Function

Hydroxyproline is a non-standard amino acid that plays a pivotal role in the structural integrity of proteins, most notably collagen. The stability of the collagen triple helix is heavily dependent on the presence of hydroxyproline, which is formed through the post-translational modification of proline residues. peptide.com The hydroxyl group of Hyp participates in crucial hydrogen bonds that lock the protein into its characteristic conformation.

The use of Fmoc-Hyp(Bom)-OH is instrumental for researchers studying these effects. By employing this reagent in SPPS, scientists can synthesize peptides with hydroxyproline at precisely defined locations. This allows for controlled experiments that compare the properties of hydroxyproline-containing peptides against their non-hydroxylated counterparts. Such studies provide direct evidence of hydroxyproline's contribution to the thermal stability and folding of protein domains. The Bom group effectively shields the hydroxyl function during the iterative steps of peptide synthesis, preventing unwanted side reactions, and is later removed to yield the final, functional peptide. Beyond collagen, this methodology is also applied to investigate the role of hydroxyproline in the structure of other proteins, such as elastin, and its regulatory function in processes like the degradation of hypoxia-inducible factor (HIF-1 alpha).

Use in Structural Studies of Peptides

The precise control over amino acid sequence afforded by this compound is a significant asset for the structural analysis of peptides. By incorporating hydroxyproline at specific sites, researchers can generate model peptides for high-resolution structural determination techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. researchgate.net

These synthetic peptides serve as simplified models of larger, more complex proteins, allowing for detailed examination of the molecular interactions governed by the hydroxyproline residue. NMR studies, for instance, can reveal the specific hydrogen bonds and dihedral angles influenced by the Hyp hydroxyl group, providing a map of its conformational impact. researchgate.net The ability to create a series of peptides where the position of hydroxyproline is systematically varied is a powerful tool for dissecting its specific structural contributions. The data below illustrates the type of information gleaned from such structural studies, highlighting how the incorporation of hydroxyproline affects a peptide's melting temperature (Tm), a key indicator of stability.

Table 1: Illustrative Data on Peptide Stability

| Peptide Sequence | Hydroxyproline Content | Melting Temperature (Tm) | Structural Implication |

|---|---|---|---|

| (Pro-Pro-Gly)₁₀ | 0% | 25°C | Lower thermal stability |

Note: Data is representative and intended for illustrative purposes.

Applications in Functional Assays of Peptides

Synthesizing peptides with this compound is a critical first step for a wide range of functional assays. These assays aim to understand how the presence of hydroxyproline influences a peptide's biological activity. For example, collagen-mimetic peptides created using this building block are used to study interactions with cell surface receptors, such as integrins, which are fundamental to cell adhesion, migration, and signaling. nih.gov

By comparing the binding affinities of peptides with and without hydroxyproline, researchers can determine the necessity of this modification for specific biological recognition events. Furthermore, these synthetic peptides are employed in enzymatic assays to assess their susceptibility to degradation by proteases like matrix metalloproteinases (MMPs). This is vital for understanding collagen turnover in both healthy and diseased states. The precise chemical structure enabled by this compound ensures that the observed functional differences can be directly attributed to the presence and position of the hydroxyproline residue. nih.gov

Development of Peptides for Therapeutic Applications

The unique properties that hydroxyproline imparts to peptides have made it a target for the development of new therapeutics. This compound serves as a key starting material in the synthesis of these novel peptide-based drug candidates.

Wound Healing and Tissue Regeneration

Collagen is the primary structural protein in the extracellular matrix, and its synthesis is a critical component of the wound healing process. core.ac.uk Consequently, peptides that mimic or promote collagen function are of significant interest for therapeutic applications in tissue regeneration. Researchers use this compound to synthesize stable, collagen-like peptides (CLPs) designed to accelerate wound healing. core.ac.ukthieme-connect.de These synthetic peptides can act as scaffolds to support cell growth, promote the migration and proliferation of fibroblasts, and stimulate the body's own production of new collagen. The enhanced stability provided by the incorporated hydroxyproline residues is crucial for the efficacy and longevity of these peptides in a biological environment.

Targeted Therapy Against Cancer Cells

The field of oncology is increasingly utilizing peptides for the targeted delivery of therapeutic agents to cancer cells. This compound is employed in the synthesis of peptides designed to bind with high specificity to receptors overexpressed on tumor cells. glpbio.commedchemexpress.com Incorporating hydroxyproline can enhance the structural stability and conformational rigidity of these targeting peptides, improving their binding affinity and selectivity for the cancer cell receptor. A stable and correctly folded peptide is more likely to reach its target and exert its effect without being prematurely degraded. Some research also points to the use of this compound as a component in the synthesis of linkers for antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs), further highlighting its versatility in creating next-generation cancer therapies. glpbio.commedchemexpress.com

Advanced Methodologies and Future Research Directions

Emerging Techniques in Peptide Synthesis Utilizing Fmoc-Hyp(Bom)-OH

The landscape of peptide synthesis is continually evolving, with a drive towards greater efficiency, the ability to construct more complex and modified peptides, and the use of more environmentally friendly methods. nih.govnih.gov this compound, a key building block for introducing hydroxyproline into peptide sequences, is integral to these advancements. The standard method for its incorporation is Fmoc-based solid-phase peptide synthesis (SPPS), a technique that has become the dominant approach for creating synthetic peptides due to its versatility and the mild conditions required for Fmoc group removal. nih.govnih.gov

Recent progress in SPPS has focused on several key areas where this compound plays a role:

Improved Coupling Strategies: The development of more efficient coupling reagents and protocols continues to be a major focus. These advancements aim to minimize side reactions and improve the yield of the desired peptide, which is particularly important when synthesizing long or "difficult" sequences that may be prone to aggregation. researchgate.net

Chemoselective Ligation: The field has seen a rise in chemoselective ligation techniques, such as native chemical ligation (NCL) and α-ketoacid–hydroxylamine (KAHA) ligation. researchgate.net These methods allow for the joining of unprotected peptide fragments, enabling the synthesis of larger proteins. While not directly involved in the ligation chemistry itself, this compound is crucial for the synthesis of the peptide fragments that will later be joined. researchgate.net

A significant area of innovation lies in "proline editing," a method that utilizes the commercially available and relatively inexpensive Fmoc-4R-Hyp. nih.gov This technique involves incorporating the hydroxyproline into the peptide chain and then, after the main synthesis is complete, selectively modifying the hydroxyl group. nih.gov This approach opens up a vast array of possibilities for creating functionally diverse peptides without the need for extensive solution-phase synthesis of individual proline derivatives. nih.gov

Integration with Modern Analytical Techniques for Peptide Characterization

The increasing complexity of synthetic peptides, including those containing post-translationally modified residues like hydroxyproline, necessitates the use of sophisticated analytical techniques for their thorough characterization. rsc.org Mass spectrometry (MS) has become an indispensable tool in this regard, offering high sensitivity and the ability to determine the precise mass and sequence of a peptide. rsc.orguodiyala.edu.iq

For peptides incorporating this compound, several MS-based methods are particularly relevant:

High-Resolution Mass Spectrometry (HR-MS): This technique is crucial for confirming the successful incorporation of the Hyp(Bom) residue and for identifying any potential side products. researchgate.net The high mass accuracy of HR-MS allows for the confident identification of the modified peptide. researchgate.net

Tandem Mass Spectrometry (MS/MS): MS/MS is used to sequence the peptide and pinpoint the exact location of the hydroxyproline residue. nih.gov By fragmenting the peptide and analyzing the resulting ions, researchers can confirm the amino acid sequence and the position of the modification. nih.gov Advanced fragmentation techniques like electron-transfer dissociation (ETD) and higher-energy collisional dissociation (HCD) are particularly useful for characterizing peptides with post-translational modifications. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is routinely used to assess the purity of the synthesized peptide and to monitor the progress of the synthesis.

Novel Applications in Biomaterials and Cosmetics Industries (Academic Perspective)

The unique structural properties imparted by hydroxyproline make peptides containing this amino acid highly valuable in the fields of biomaterials and cosmetics, from an academic research perspective. mdpi.com Hydroxyproline is a key component of collagen, the most abundant protein in the extracellular matrix, where it plays a critical role in stabilizing the iconic triple helix structure. nih.gov

Biomaterials:

The ability to synthesize collagen-mimetic peptides using building blocks like this compound has opened up exciting avenues in tissue engineering and regenerative medicine. mdpi.comsemanticscholar.org These synthetic peptides can be designed to self-assemble into well-defined fibrillar structures, mimicking the natural process of collagen formation. nih.gov

Current research in this area focuses on:

Scaffolds for Tissue Regeneration: Collagen-like peptides are being investigated for the creation of biocompatible and biodegradable scaffolds that can support cell adhesion, proliferation, and differentiation, ultimately promoting the regeneration of tissues such as bone, cartilage, and skin. mdpi.compreprints.org

Drug Delivery Systems: The unique properties of collagen-based materials make them suitable for the controlled release of therapeutic agents. mdpi.com

3D Bioprinting: Collagen and its derivatives are being explored as bioinks for 3D bioprinting, a technology that holds immense promise for the fabrication of complex tissues and organs. mdpi.compreprints.org

Cosmetics:

In the cosmetics industry, there is a growing interest in the use of peptides for their potential anti-aging and skin-rejuvenating properties. Collagen-derived peptides, rich in hydroxyproline, are of particular interest due to their ability to be absorbed by the skin and potentially stimulate the body's own collagen production. mdpi.com Academic research in this area is exploring the synthesis of specific peptide sequences that can offer enhanced stability and targeted activity for cosmetic formulations.

Computational Studies and Molecular Modeling of this compound Containing Peptides

Computational molecular modeling has become an integral part of peptide drug design and the study of peptide structure and function. nih.gov These in silico methods allow researchers to predict and analyze the conformational preferences of peptides, providing valuable insights that can guide experimental work. nih.govscribd.com

For peptides containing this compound, computational studies can be used to:

Predict Conformational Effects: Molecular dynamics simulations can be employed to understand how the incorporation of a Hyp(Bom) residue influences the local and global conformation of a peptide. scribd.com This is particularly relevant for the design of peptides with specific secondary structures, such as the polyproline II helix found in collagen.

Analyze Stabilizing Interactions: Computational methods can help to identify and quantify the non-covalent interactions, such as hydrogen bonds, that contribute to the stability of a peptide's structure. The presence of the hydroxyl group on the hydroxyproline residue can lead to the formation of key hydrogen bonds that stabilize the desired conformation. nih.gov

Guide the Design of Novel Peptides: By understanding the structure-activity relationships of existing peptides, computational modeling can be used to design new sequences with improved properties, such as enhanced stability or binding affinity for a particular target. nih.gov

The combination of computational modeling with experimental techniques like NMR and X-ray crystallography provides a powerful approach for the comprehensive characterization of peptides containing this compound.

Exploration of Stereoisomers and their Impact on Peptide Properties

The stereochemistry of amino acids plays a crucial role in determining the structure and function of peptides. Hydroxyproline has two chiral centers, leading to the possibility of four different stereoisomers. The most common naturally occurring form is (2S, 4R)-hydroxyproline. However, the other stereoisomers can also be of significant interest for the design of novel peptides with unique properties. researchgate.net

The use of different stereoisomers of this compound in peptide synthesis can have a profound impact on:

Biological Activity: The biological activity of a peptide is often highly dependent on its three-dimensional structure. Therefore, changing the stereochemistry of a single amino acid residue can dramatically alter its ability to bind to its target and elicit a biological response. researchgate.net

Proteolytic Stability: Peptides containing non-natural stereoisomers are often more resistant to degradation by proteases, which can improve their in vivo stability and therapeutic potential.

The synthesis of peptides containing different stereoisomers of hydroxyproline is an active area of research. digitellinc.commdpi.com The "proline editing" strategy, for instance, allows for the stereospecific conversion of 4R-Hyp to other 4-substituted prolines with either 4R or 4S stereochemistry. nih.gov This provides a powerful tool for exploring the structure-function relationships of peptides and for developing new peptide-based therapeutics and biomaterials. researchgate.netdigitellinc.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing peptides incorporating Fmoc-Hyp(Bom)-OH?

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly used. The Fmoc group is removed with 20% piperidine in DMF, followed by coupling of this compound using activating agents like PyBroP or HBTU in the presence of DIEA. The Bom (benzyloxymethyl) group protects the hydroxyproline hydroxyl, ensuring stability during synthesis .

- Critical Note : Monitor reaction progress via TLC or LC-MS to prevent over- or under-coupling. The tert-butyl (tBu) protection on Hyp minimizes interstrand hydrogen bonding, improving synthesis efficiency .

Q. How does this compound influence collagen triple-helix stabilization?

- Methodology : Incorporate this compound into (Gly-X-Y) repeating sequences. The Hyp(Bom) derivative promotes n→π* interactions between adjacent carbonyl groups (O⋯C distance: ~2.8 Å), stabilizing the polyproline II (PPII) helix critical for collagen mimicry .

- Experimental Design : Compare thermal stability (via CD spectroscopy) of peptides with Hyp(Bom) vs. unprotected Hyp. Bom protection reduces steric hindrance, enhancing conformational control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。